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Compound of Interest

Compound Name: SPI-112

Cat. No.: B1682163 Get Quote

This technical guide provides a comprehensive overview of the small molecule inhibitor SPI-
112, targeting the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2).

This document is intended for researchers, scientists, and professionals in the field of drug

development, offering detailed information on its chemical properties, mechanism of action,

involvement in key signaling pathways, and associated experimental methodologies.

Core Properties of SPI-112
SPI-112 is a potent and selective competitive inhibitor of SHP2, a non-receptor protein tyrosine

phosphatase that plays a crucial role in cell growth, differentiation, and migration. Due to its

involvement in various signaling pathways, SHP2 has emerged as a significant target for

therapeutic intervention in oncology and other diseases.

Physicochemical and Biochemical Properties
A summary of the key quantitative data for SPI-112 is presented in the table below for easy

reference and comparison.
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Property Value Reference(s)

CAS Number 1051387-90-6 [1][2][3][4]

Molecular Formula C₂₂H₁₇FN₄O₅S [3]

Molecular Weight 468.5 g/mol [3]

Appearance
Light yellow to brown solid

powder
[1]

Purity ≥98.01% [1]

Solubility

DMF: 1 mg/mL; DMSO: 2

mg/mL; DMSO:PBS (pH 7.2)

(1:4): 0.2 mg/mL

[3]

IC₅₀ SHP2 1 µM [1][2]

IC₅₀ SHP-1 18.3 µM [3]

IC₅₀ PTP1B 14.5 µM [1][2]

Binding Kinetics (Kᴅ) 1.30 µM (for SHP2) [1][2]

Inhibition Constant (Kᵢ)
0.8 µM (competitive inhibition

model for SHP2)
[1]

Cell Permeability Not cell permeable [2]

Mechanism of Action and Signaling Pathways
SPI-112 functions as a competitive inhibitor of SHP2, indicating that it directly interacts with the

catalytic site of the enzyme.[1] However, its utility in cellular studies is limited by its lack of cell

permeability, a challenge that has been addressed by the development of a methyl ester

analog, SPI-112Me.[5]

The Role of SHP2 in the Ras-ERK Signaling Pathway
SHP2 is a critical positive regulator of the Ras-ERK (MAPK) signaling cascade, which is

frequently hyperactivated in various cancers. Upon growth factor stimulation, SHP2 is recruited

to activated receptor tyrosine kinases (RTKs) or associated docking proteins (e.g., Gab1),
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where it dephosphorylates specific targets, leading to the activation of Ras and the

downstream kinase cascade (Raf-MEK-ERK). Inhibition of SHP2 by SPI-112 is expected to

attenuate this signaling pathway.
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Caption: The role of SHP2 in the Ras-ERK signaling pathway and its inhibition by SPI-112.
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The Influence of SHP2 on the IFN-γ-STAT1 Signaling
Pathway
SHP2 also acts as a negative regulator of the interferon-gamma (IFN-γ) signaling pathway.

IFN-γ stimulation leads to the activation of JAKs, which in turn phosphorylate STAT1.

Phosphorylated STAT1 dimerizes and translocates to the nucleus to induce the transcription of

IFN-γ-stimulated genes. SHP2 can dephosphorylate components of this pathway, thereby

dampening the signal. Inhibition of SHP2 by SPI-112Me has been shown to enhance IFN-γ-

stimulated STAT1 tyrosine phosphorylation.[5]
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Click to download full resolution via product page

Caption: Negative regulation of the IFN-γ-STAT1 pathway by SHP2 and the effect of SPI-112.

Experimental Protocols
The following are generalized protocols for key experiments used to characterize SPI-112,

based on available information. Researchers should optimize these protocols for their specific

experimental conditions.

SHP2 Inhibition Assay (In Vitro)
This protocol describes a fluorescence-based assay to determine the inhibitory activity of SPI-
112 on SHP2.
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Caption: Workflow for the in vitro SHP2 inhibition assay.
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Materials:

Recombinant SHP2 enzyme

6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20

SPI-112 stock solution and serial dilutions

384-well black plates

Fluorescence plate reader

Procedure:

Prepare a working solution of SHP2 in the assay buffer.

Add the SHP2 working solution to the wells of a 384-well plate.

Add serial dilutions of SPI-112 or vehicle control (e.g., DMSO) to the wells and pre-incubate

for a defined period (e.g., 15-30 minutes) at room temperature.

Initiate the reaction by adding the DiFMUP substrate to each well.

Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30-60

minutes).

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths

for the product of DiFMUP dephosphorylation.

Calculate the percent inhibition for each concentration of SPI-112 and determine the IC₅₀

value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the binding affinity and kinetics of SPI-112 to SHP2 in real-time.

Materials:
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SPR instrument (e.g., Biacore)

Sensor chip (e.g., CM5)

Recombinant SHP2 (ligand)

SPI-112 (analyte)

Immobilization buffers (e.g., amine coupling kit: EDC, NHS, ethanolamine)

Running buffer (e.g., HBS-EP)

Procedure:

Ligand Immobilization: a. Equilibrate the sensor chip with running buffer. b. Activate the

sensor surface using a mixture of EDC and NHS. c. Inject the SHP2 solution over the

activated surface to allow for covalent coupling. d. Deactivate any remaining active esters by

injecting ethanolamine. e. A reference flow cell should be prepared similarly but without the

ligand immobilization.

Analyte Binding: a. Prepare a series of concentrations of SPI-112 in the running buffer. b.

Inject the different concentrations of SPI-112 sequentially over the ligand and reference flow

cells at a constant flow rate. c. Monitor the change in the SPR signal (response units, RU) in

real-time during the association and dissociation phases.

Data Analysis: a. Subtract the reference flow cell data from the ligand flow cell data to correct

for bulk refractive index changes. b. Fit the sensorgram data to a suitable binding model

(e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate

constant (kd), and the equilibrium dissociation constant (Kᴅ).

Cellular Assays with SPI-112Me
The following outlines a general approach for assessing the cellular activity of the cell-

permeable analog, SPI-112Me.

Cell Culture and Treatment:

Culture the desired cell line (e.g., A549, HeLa) in appropriate media and conditions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1682163?utm_src=pdf-body
https://www.benchchem.com/product/b1682163?utm_src=pdf-body
https://www.benchchem.com/product/b1682163?utm_src=pdf-body
https://www.benchchem.com/product/b1682163?utm_src=pdf-body
https://www.benchchem.com/product/b1682163?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Seed the cells in multi-well plates and allow them to adhere overnight.

Treat the cells with various concentrations of SPI-112Me or vehicle control for the desired

duration.

In some experiments, cells may be stimulated with a growth factor (e.g., EGF) or cytokine

(e.g., IFN-γ) during or after treatment with SPI-112Me.

Western Blotting for Phospho-protein Analysis:

After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer

containing protease and phosphatase inhibitors.

Determine the protein concentration of the lysates.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose

membrane.

Block the membrane with a suitable blocking agent (e.g., BSA or non-fat milk).

Incubate the membrane with primary antibodies against the phosphorylated and total forms

of the proteins of interest (e.g., p-ERK, ERK, p-STAT1, STAT1).

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

Quantify the band intensities to determine the effect of SPI-112Me on protein

phosphorylation.

Conclusion
SPI-112 is a valuable research tool for studying the biological functions of SHP2. Its high

potency and selectivity make it a suitable probe for investigating the role of SHP2 in various

signaling pathways. While its lack of cell permeability has been a limitation, the development of

its methyl ester analog, SPI-112Me, has enabled the exploration of its effects in cellular
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contexts. The data and protocols presented in this guide provide a solid foundation for

researchers and drug development professionals working with this important SHP2 inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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